Cas no 7694-45-3 (1-Cyclohexene-1-carboxylicacid, 4-(1-methylethenyl)-)

1-Cyclohexene-1-carboxylic acid, 4-(1-methylethenyl)- is a cyclic unsaturated carboxylic acid derivative featuring a reactive vinyl group at the 4-position. This compound is of interest in organic synthesis due to its bifunctional reactivity, combining the properties of a carboxylic acid and an alkene. The presence of the cyclohexene ring and the exocyclic double bond allows for selective modifications, such as hydrogenation, oxidation, or cycloaddition reactions. Its structural features make it a versatile intermediate for pharmaceuticals, agrochemicals, and specialty polymers. The compound's stability under standard conditions facilitates handling and storage, while its reactivity enables efficient derivatization for targeted applications in fine chemical synthesis.
1-Cyclohexene-1-carboxylicacid, 4-(1-methylethenyl)- structure
7694-45-3 structure
商品名:1-Cyclohexene-1-carboxylicacid, 4-(1-methylethenyl)-
CAS番号:7694-45-3
MF:C10H14O2
メガワット:166.21696
CID:569473
PubChem ID:1256

1-Cyclohexene-1-carboxylicacid, 4-(1-methylethenyl)- 化学的及び物理的性質

名前と識別子

    • 1-Cyclohexene-1-carboxylicacid, 4-(1-methylethenyl)-
    • 4-prop-1-en-2-ylcyclohexene-1-carboxylic acid
    • (4S)-[2-propenyl]-1-cyclohexene-1-carboxylic acid
    • (S)-(-)-4-isopropenylcyclohexene-1-carboxylic acid
    • (S)-(-)-perillyc acid
    • (S)-4-(prop-1-en-2-yl)cyclohex-1-enecarboxylic acid
    • 4-(1-methylethenyl)-1-cyclohexene-1-carboxylic acid
    • 4-(prop-1-en-2-yl)cyclohex-1-ene-1-carboxylic acid
    • 4-Isopropenyl-1-cyclohexene-1-carboxylic acid
    • 4-Isopropenylcyclohex-1-enecarboxylic acid
    • EINECS 231-709-5
    • Perillic a
    • PERILLIC ACID
    • NCGC00015832-07
    • AKOS006230667
    • SR-01000076076-1
    • CCG-205081
    • FT-0693829
    • NS00015181
    • Tox21_501001
    • UNII-PKS69DU4ZQ
    • SCHEMBL465998
    • NSC-641067
    • 4-isopropenylcyclohex-1-ene carboxylic acid
    • CS-0062325
    • NCGC00015832-05
    • NCI60_013759
    • FT-0771613
    • SR-01000076076-6
    • (S)-4-(1-Propen-2-yl)cyclohex-1-enecarboxylic Acid
    • Q27104388
    • NCGC00015832-03
    • 1-Cyclohexene-1-carboxylic acid, 4-(1-methylethenyl)-
    • LMPR0102090041
    • NCGC00015832-04
    • (-)-perillic acid
    • SR-01000076076-5
    • 5-AMINO-1H-PYRAZOLE-1,3-DICARBOXYLICACIDETHYLMETHYLESTER
    • NSC641067
    • Perillicacid
    • PERILLIC ACID [INCI]
    • NCGC00094295-01
    • NCGC00094295-02
    • EU-0101001
    • PKS69DU4ZQ
    • NCGC00094295-04
    • P 7083
    • NCGC00261686-01
    • 7694-45-3
    • HY-113471
    • LP01001
    • HMS3263I03
    • SR-01000076076
    • SDCCGSBI-0050974.P002
    • CHEBI:36999
    • NCGC00015832-06
    • CHEMBL1373981
    • SY316382
    • 4-(2-propenyl)-1-cyclohexane-1-carboxylic acid
    • DTXSID60864105
    • NCGC00015832-02
    • CDSMSBUVCWHORP-UHFFFAOYSA-N
    • Lopac0_001001
    • NCGC00094295-03
    • 1A4758DA-6365-4FD5-BAEA-16032D3488FF
    • (S)-(-)-Perillic acid
    • (+-)-Perrillic acid
    • インチ: InChI=1S/C10H14O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h5,8H,1,3-4,6H2,2H3,(H,11,12)
    • InChIKey: CDSMSBUVCWHORP-UHFFFAOYSA-N
    • ほほえんだ: CC(=C)C1CCC(=CC1)C(=O)O

計算された属性

  • せいみつぶんしりょう: 166.09938g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.7
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 166.09938g/mol
  • 単一同位体質量: 166.09938g/mol
  • 水素結合トポロジー分子極性表面積: 37.3Ų
  • 重原子数: 12
  • 複雑さ: 238
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 0.9817 (rough estimate)
  • ゆうかいてん: 129-131 °C(lit.)
  • ふってん: 234.44°C (rough estimate)
  • フラッシュポイント: 134 °C
  • 屈折率: 1.4859 (estimate)
  • PSA: 37.30000
  • LogP: 2.37360

1-Cyclohexene-1-carboxylicacid, 4-(1-methylethenyl)- セキュリティ情報

  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36
  • 危険物標識: Xi
  • ちょぞうじょうけん:2-8°C
  • リスク用語:R36/37/38
  • セキュリティ用語:S24/25

1-Cyclohexene-1-carboxylicacid, 4-(1-methylethenyl)- 税関データ

  • 税関コード:2916209090
  • 税関データ:

    中国税関コード:

    2916209090

    概要:

    29162090他の(シクロアルカン/シクロオレフィン/シクロテルペン)モノカルボン酸(酸無水物/ハロゲン化アシル、過酸化物、ペルオキシ酸及び税番の誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    2916209090その他のシクロアルキル基、シクロアルキル基またはシクロエーテル基モノカルボン酸およびその無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

1-Cyclohexene-1-carboxylicacid, 4-(1-methylethenyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A702474-5g
4-(Prop-1-en-2-yl)cyclohex-1-ene-1-carboxylic acid
7694-45-3 98%
5g
$1287.0 2025-02-27
Ambeed
A702474-1g
4-(Prop-1-en-2-yl)cyclohex-1-ene-1-carboxylic acid
7694-45-3 98%
1g
$429.0 2025-02-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1132965-5g
Perillic acid
7694-45-3 98%
5g
¥13859.00 2024-07-28
Ambeed
A702474-250mg
4-(Prop-1-en-2-yl)cyclohex-1-ene-1-carboxylic acid
7694-45-3 98%
250mg
$172.0 2025-02-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1132965-1g
Perillic acid
7694-45-3 98%
1g
¥4622.00 2024-07-28

1-Cyclohexene-1-carboxylicacid, 4-(1-methylethenyl)- 関連文献

1-Cyclohexene-1-carboxylicacid, 4-(1-methylethenyl)-に関する追加情報

CAS No. 7694-45-3: 1-Cyclohexene-1-carboxylic Acid, 4-(1-Methylethenyl) – A Versatile Chemical Entity Bridging Organic Synthesis and Biomedical Applications

1-Cyclohexene-1-carboxylic acid, 4-(1-methylethenyl), commonly abbreviated as cinnamic acid, is an aromatic α,β-unsaturated carboxylic acid with a unique structural configuration. Its molecular formula C9H8O2 reflects the conjugated system formed by the cyclohexene ring and the vinyl group (denoted as 4-(propenyl) in alternative nomenclature). This compound's structure is characterized by a benzene ring fused to a cyclohexene moiety at positions 3 and 4, with a propenyl substituent attached at position 5 of the aromatic ring when following systematic IUPAC naming conventions. The conjugated double bond system between the cyclohexene ring and carboxylic acid group imparts significant chemical reactivity, making it an ideal building block in organic synthesis.

The latest advancements in synthetic methodology have revealed novel routes for producing this compound with enhanced efficiency. A groundbreaking study published in Nature Chemistry (2023) demonstrated a catalytic enantioselective synthesis using palladium-catalyzed cross-coupling reactions under mild conditions. This approach not only improves stereoselectivity but also reduces reaction times by integrating continuous flow chemistry systems. Researchers from ETH Zurich further optimized the process by employing recyclable ligands derived from biomass, achieving up to 98% yield with minimal environmental impact. These innovations underscore its growing importance as a chiral synthon in pharmaceutical intermediate production.

In biomedical research, recent investigations highlight its role as a precursor to bioactive molecules. A collaborative project between Harvard Medical School and MIT (2023) identified its ability to modulate histone deacetylase (HDAC) activity through covalent binding mechanisms. This discovery opens new avenues for developing epigenetic therapies targeting neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's unsaturated carboxylic acid structure facilitates bioconjugation reactions, enabling site-specific modification of therapeutic proteins in drug delivery systems.

Spectroscopic analysis confirms its characteristic absorption bands at 1600 cm⁻¹ (C=C stretching) and 1720 cm⁻¹ (ester carbonyl) in IR spectra, while NMR studies reveal distinct signals for the cyclohexene protons at δ 2.0–2.5 ppm and vinyl protons at δ 5.9–6.5 ppm in proton NMR spectra. These spectral fingerprints are critical for quality control in pharmaceutical manufacturing processes adhering to ICH guidelines.

The compound's pharmacokinetic properties have been extensively evaluated in preclinical models. Research from Stanford University (2023) showed improved oral bioavailability when formulated with lipid-based carriers, achieving plasma concentrations of up to 85% of administered dose within murine models after optimization of particle size distribution below 200 nm using microfluidic mixing technology.

In dermatological applications, recent clinical trials conducted at Johns Hopkins University demonstrated significant anti-inflammatory effects when applied topically at concentrations between 0.5–2% w/w. The compound's ability to inhibit NF-κB signaling pathways was validated through western blot analysis showing reduced phosphorylation levels of IKKβ enzyme complexes compared to control groups treated with conventional corticosteroids.

A novel application emerged from University College London's research team who successfully incorporated this molecule into self-assembling peptide hydrogels for tissue engineering purposes. The vinyl group functionality enabled covalent crosslinking under UV irradiation without compromising cellular viability, resulting in mechanically robust scaffolds suitable for cartilage regeneration studies.

In food science applications, recent studies published in Journal of Agricultural and Food Chemistry (2023) confirmed its role as a natural preservative with synergistic antimicrobial effects when combined with rosemary extract derivatives. Time-dependent kinetic assays showed inhibition zones exceeding standard benzoate preservatives against gram-negative bacteria such as E.coli O157:H7 at concentrations below regulatory limits.

The compound's photochemical properties are now being explored for advanced material science applications. Researchers at KAIST developed photoresponsive polymers containing cinnamoyl groups that exhibit reversible swelling behavior under alternating UV/visible light exposure, creating stimuli-responsive drug delivery systems with tunable release kinetics based on light intensity modulation.

Cryogenic electron microscopy studies by the Scripps Research Institute revealed previously unknown interactions between this molecule and membrane-bound transport proteins involved in transcellular absorption mechanisms. These findings suggest potential applications as a permeation enhancer in transdermal drug delivery systems without inducing skin irritation typically associated with traditional surfactants like laurdimonium chloride.

Liquid chromatography-mass spectrometry (LC-MS) analyses conducted under metabolomics workflows identified it as a key biomarker in metabolic profiling studies of cardiovascular disease patients undergoing statin therapy regimens according to recent findings from the European Heart Journal (Q3/2023). Its presence correlates strongly with improved lipid metabolism markers such as reduced LDL cholesterol oxidation products.

Sustainable production methods have gained traction following work by the University of Tokyo team who engineered recombinant yeast strains expressing enzymes capable of synthesizing this compound directly from renewable feedstocks like glycerol waste streams obtained from biodiesel production facilities.

Clinical pharmacology research has established dose-dependent efficacy thresholds through phase II trials investigating its anti-hyperglycemic effects on type II diabetes patients using oral formulations encapsulated within enteric-coated nanoparticles designed to bypass gastrointestinal degradation pathways.

Nanoindentation tests performed on polymer matrices containing this compound demonstrated enhanced mechanical properties under cyclic loading conditions simulating physiological environments according to materials science papers from Advanced Functional Materials (January 2024). The vinyl group contributes crosslink density improvements that increase material durability without sacrificing flexibility requirements for biomedical implants.

In vivo toxicity studies conducted over extended periods show no observable mutagenicity up to doses exceeding pharmacologically relevant levels according to OECD guidelines tested at Charles River Laboratories' facilities during Q4/2023 evaluations using both Ames test protocols and micronucleus assays across multiple species models including Sprague-Dawley rats and BALB/c mice strains.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:7694-45-3)1-Cyclohexene-1-carboxylicacid, 4-(1-methylethenyl)-
A1241897
清らかである:99%
はかる:5g
価格 ($):1325